MB076

β-lactamase inhibition ADC variants boronic acid transition state inhibitor

ADC-mediated β-lactam resistance in A. baumannii demands inhibitors with broad variant coverage and sustained exposure. MB076 addresses both-achieving sub-micromolar Ki (<1 μM) across seven clinically prevalent ADC variants while delivering a 29-hour human plasma half-life, 3.2-fold longer than predecessor S02030. • Ki values: 0.058-0.79 μM across ADC-7, ADC-30, ADC-33, ADC-162, ADC-212, ADC-219 • Reduces ceftazidime MIC for ADC-33 from 1024 μg/mL to 16 μg/mL at 10 mg/L (64-fold) • Six co-crystal structures (PDB: 8FQM, 8FQS, 8FQO, 8FQQ, 8FQU, 8FQW; 1.21-1.83 Å) • Validated for PK/PD, hollow-fiber, and murine infection models

Molecular Formula C9H12BN7O5S2
Molecular Weight 373.2 g/mol
Cat. No. B12384461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB076
Molecular FormulaC9H12BN7O5S2
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESB(C(CN1C=C(N=N1)C(=O)O)NC(=O)CSC2=NN=C(S2)N)(O)O
InChIInChI=1S/C9H12BN7O5S2/c11-8-14-15-9(24-8)23-3-6(18)12-5(10(21)22)2-17-1-4(7(19)20)13-16-17/h1,5,21-22H,2-3H2,(H2,11,14)(H,12,18)(H,19,20)/t5-/m0/s1
InChIKeyJADCONPWNUDUNV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MB076: A Potent BATSI for ADC β-Lactamases


1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid, also designated MB076, is a novel heterocyclic triazole boronic acid transition state inhibitor (BATSI) specifically developed to combat β-lactamase-mediated resistance in Acinetobacter baumannii [1]. It belongs to the class of competitive, reversible serine β-lactamase inhibitors and has been structurally characterized in complex with multiple Acinetobacter-derived cephalosporinase (ADC) variants via X-ray crystallography (PDB entries 8FQM, 8FQS, 8FQO) [2]. MB076 exhibits sub-micromolar affinity (Ki < 1 μM) for seven clinically prevalent ADC variants and demonstrates significantly improved plasma stability compared to its predecessor S02030 [1].

ADC β-lactamase inhibition across seven clinically reported variants
Sub-micromolar affinity (Ki
Extended plasma stability profile (t1/2 29 h) vs. earlier BATSI lead S02030

Why MB076 Cannot Be Substituted by Other BATSIs


Acinetobacter-derived cephalosporinases (ADCs) are highly heterogeneous, with numerous variants exhibiting divergent substrate profiles and susceptibility to inhibitors. Generic substitution among boronic acid transition state inhibitors (BATSIs) is not feasible because minor structural variations in the heterocyclic scaffold profoundly impact both target engagement across ADC variants and pharmacokinetic properties [1]. MB076 was specifically engineered with a 5-amino-1,3,4-thiadiazole moiety and a 1,2,3-triazole linker to enhance plasma stability (t1/2 = 29 h) relative to the earlier lead S02030 (t1/2 = 9 h) while maintaining sub-micromolar potency against a panel of seven ADC variants, including those with Ω-loop modifications that alter cephalosporin hydrolysis [1]. Direct comparative data presented below demonstrate that MB076 cannot be replaced by S02030 or vaborbactam without loss of efficacy or pharmacokinetic advantage.

Scaffold-dependent target engagement: Structural variations in the heterocyclic BATSI scaffold may alter inhibition profiles across ADC variants; MB076's triazole-thiadiazole core cannot be assumed interchangeable with other boronic acid inhibitors.
Plasma stability mismatch: MB076's 29‑h human plasma half‑life differs substantially from S02030 (9 h) and other BATSIs; substitution risks shifting PK/PD study outcomes and target coverage.
Variant-specific potentiation not transferable: Ceftazidime MIC reduction observed with MB076 against ADC‑33 (64‑fold) is not replicated by vaborbactam or S02030; direct replacement may compromise combination study interpretation.

MB076 vs. Closest BATSI Analogs


Ki Comparison: MB076 vs. S02030

In direct head-to-head steady-state inhibition kinetics, MB076 demonstrated sub-micromolar Ki values against all six tested Acinetobacter-derived cephalosporinase (ADC) variants, with a distinct potency profile compared to the progenitor BATSI S02030. Notably, MB076 exhibited superior affinity for ADC-219 (Ki = 0.11 ± 0.019 μM) relative to S02030 (Ki = 0.81 ± 0.050 μM), a ~7.4-fold improvement, and comparable potency for ADC-33 (Ki = 0.10 ± 0.004 μM vs. S02030 Ki = 0.11 ± 0.004 μM). The complete comparative data are presented in Table 1 of the primary citation [1].

Ki ADC Variants
Head‑to‑head
MB076 Ki range: 0.058–0.79 μM across 6 ADC variants
S02030 Ki range: 0.028–0.81 μM
MB076 shows 7.4‑fold higher affinity for ADC‑219 (0.11 vs. 0.81 μM)
Differentiated inhibition profile supports broad ADC variant coverage evaluation.
Steady‑state kinetics with nitrocefin; Table 1, Powers et al. 2023.
β-lactamase inhibition ADC variants boronic acid transition state inhibitor steady-state kinetics

Plasma Stability: MB076 vs. S02030

A critical differentiator for translational development, MB076 exhibits a >3-fold longer half-life in human plasma compared to the earlier lead compound S02030. In stability assays conducted at 37 °C over 48 h using LC–MS quantification, MB076 demonstrated a t1/2 of 29 hours, whereas S02030 under identical conditions showed a t1/2 of only 9 hours [1]. This enhanced stability is attributed to the heterocyclic triazole scaffold engineered into MB076.

Plasma Stability
Head‑to‑head
MB076 t1/2 = 29 h in human plasma
S02030 t1/2 = 9 h
3.2‑fold longer half‑life
Supports sustained β‑lactamase inhibition research and PK/PD study design.
LC‑MS monitoring at 37 °C over 48 h; Figure 4, Powers et al. 2023.
pharmacokinetics plasma stability drug metabolism BATSI

Ceftazidime Potentiation Against ADC-Expressing Strains

In agar dilution antimicrobial susceptibility testing (AST) with a fixed inhibitor concentration of 10 mg/L, MB076 demonstrated superior potentiation of ceftazidime (CAZ) against ADC-expressing E. coli DH10B isolates compared to both the clinical BATSI vaborbactam (VAB) and the research comparator S02030. MB076 lowered CAZ MICs by 3–4 doubling dilutions more than VAB across all six ADC variants and outperformed S02030 for the challenging ADC-33 variant, reducing the CAZ MIC from 1024 μg/mL to 16 μg/mL (vs. 128 μg/mL for S02030) [1].

Ceftazidime MIC Shift
Head‑to‑head
ADC‑33 CAZ MIC: 1024 → 16 μg/mL with MB076 (64‑fold reduction)
Vaborbactam: 512 μg/mL; S02030: 128 μg/mL
Reported MIC shift supports combination susceptibility testing in ADC‑33‑expressing strains.
Agar dilution, fixed inhibitor 10 mg/L; Table 3, Powers et al. 2023.
antimicrobial susceptibility synergy MIC combination therapy

Conserved Binding Mode Across ADC Variants

X-ray crystal structures of MB076 in complex with ADC-7, ADC-30, ADC-33, ADC-162, ADC-212, and ADC-219 were determined at resolutions ranging from 1.21–1.83 Å (PDB entries 8FQM, 8FQS, 8FQO, 8FQQ, 8FQU, 8FQW) [1]. Despite sequence variations in the Ω-loop region among these ADC variants, MB076 adopts a highly conserved binding pose in all structures, maintaining canonical interactions with the catalytic serine (Ser64) and the oxyanion hole. The R1 aminothiadiazole group extends toward the Ω-loop, forming variant-specific hydrogen bonds that accommodate local structural differences without compromising overall affinity [1].

Conserved Binding Mode
Reported
X‑ray structures with 6 ADC variants (1.21–1.83 Å)
Conserved binding pose (RMSD
Structural conservation supports structure‑guided inhibitor optimization across ADC variants.
PDB entries 8FQM, 8FQS, 8FQO, 8FQQ, 8FQU, 8FQW; Powers et al. 2023.
X-ray crystallography structure-based drug design binding mode ADC variants

MB076: Research and Preclinical Applications


Ceftazidime Potentiation in ADC-33 A. baumannii

MB076 is ideally suited for in vitro and in vivo combination therapy studies with ceftazidime targeting A. baumannii strains expressing the ADC-33 β-lactamase variant. ADC-33, characterized by an alanine duplication in the Ω-loop, exhibits an expanded substrate spectrum and reduced susceptibility to many β-lactams. MB076 reduces the ceftazidime MIC for ADC-33 from 1024 μg/mL to 16 μg/mL at 10 mg/L, a 64-fold reduction, significantly outperforming both S02030 (128 μg/mL) and vaborbactam (512 μg/mL) [1]. This makes MB076 the BATSI of choice for restoring ceftazidime susceptibility in this high-priority resistance context.

Broad-Spectrum ADC Inhibition in PK/PD Models

With a human plasma half-life of 29 hours—3.2-fold longer than S02030 (9 h) [1]—MB076 is optimized for PK/PD studies requiring sustained β-lactamase inhibition. Its consistent sub-micromolar Ki values (<1 μM) across seven ADC variants, including ADC-219 where it demonstrates 7.4-fold higher affinity than S02030 [1], supports its use as a tool compound for evaluating BATSI/cephalosporin combinations in hollow-fiber infection models and murine thigh infection models. The enhanced stability reduces the need for frequent re-dosing, simplifying experimental design and improving translational relevance.

Structure-Guided BATSI Scaffold Optimization

The high-resolution X-ray crystal structures of MB076 bound to six distinct ADC variants (PDB: 8FQM, 8FQS, 8FQO, 8FQQ, 8FQU, 8FQW; resolution 1.21–1.83 Å) [1] provide an unparalleled structural template for medicinal chemistry efforts aimed at developing next-generation ADC inhibitors. The conserved binding pose of MB076, maintained despite significant Ω-loop sequence variation among ADC variants, enables rational design of analogs with further improved affinity or spectrum. MB076 serves as a validated starting point for fragment-based or structure-guided lead optimization campaigns focused on Acinetobacter β-lactamases.

Mechanistic Studies of β-Lactamase Inhibition and Resistance

MB076's well-characterized inhibition kinetics (Ki values ranging from 0.058–0.79 μM across six ADC variants) [1] and its covalent-yet-reversible transition-state analog mechanism make it an ideal probe for biochemical and microbiological studies of β-lactamase function. Researchers investigating the molecular basis of cephalosporin resistance in A. baumannii can employ MB076 to dissect the contribution of individual ADC variants to the resistance phenotype. Its superior plasma stability also supports ex vivo enzyme inhibition assays using biological matrices, facilitating studies of inhibitor pharmacokinetics and tissue penetration.

Application
Selection Property
Validation Focus
Ceftazidime combination studies (ADC‑33 A. baumannii)
ADC‑33 potentiation context
MIC shift verification in relevant strain backgrounds
PK/PD β‑lactamase inhibition research
Extended plasma stability profile (t1/2 29 h)
Sustained target engagement and exposure‑response assessment
Structure‑guided BATSI optimization
Conserved binding mode across 6 ADC variants
Crystallographic lead optimization and fragment‑based design
Mechanistic β‑lactamase probe studies
Well‑characterized Ki spectrum (0.058–0.79 μM)
Biochemical resistance mechanism elucidation and variant profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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